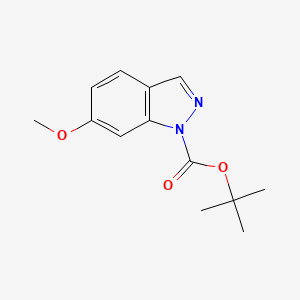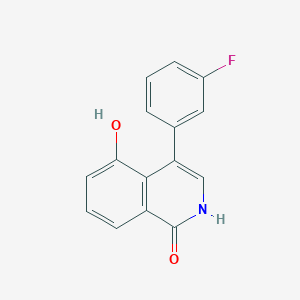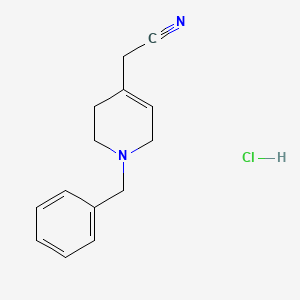
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐是一种化学化合物,其分子式为C14H17ClN2。 它以其在科学研究的各个领域(包括化学、生物学和医药学)中的应用而闻名 .
准备方法
合成路线和反应条件
2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐的合成通常涉及在特定条件下,1-苄基-1,2,3,6-四氢吡啶与乙腈的反应。 反应通常在催化剂的存在下,并在受控的温度和压力下进行,以确保获得所需产物 .
工业生产方法
该化合物的工业生产通常涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。 该过程可能包括通过结晶或色谱法进行纯化的步骤,以确保最终产物满足研究和工业应用的所需标准 .
化学反应分析
反应类型
2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐可以进行各种类型的化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。 这些反应的条件通常涉及特定的温度、压力和溶剂,以确保形成所需的产物 .
主要形成的产物
从这些反应中形成的主要产物取决于具体的反应类型和使用的试剂。例如,氧化可能会产生酮或醛,而还原可能会产生醇。 取代反应可以根据所使用的亲核试剂产生多种产物 .
科学研究应用
2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐在科学研究中具有多种应用:
化学: 它被用作各种有机合成反应中的试剂。
生物学: 它被用于与细胞过程和分子相互作用相关的研究。
医药学: 它正在研究其潜在的治疗效果,并作为药物开发的前体。
工业: 它被用于生产各种化学产品和材料.
作用机理
2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐的作用机理涉及其与特定分子靶点和途径的相互作用。该化合物可能与受体或酶结合,改变其活性,从而导致各种生物效应。 所涉及的精确分子靶点和途径取决于其使用的具体应用和背景 .
作用机制
The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
类似化合物
(1-苄基-1,2,3,6-四氢吡啶-4-基)甲胺: 这种化合物具有类似的结构,但其官能团不同。
1-苄基-1,2,3,6-四氢吡啶: 这种化合物是2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐合成的前体.
独特性
2-(1-苄基-1,2,3,6-四氢吡啶-4-基)乙腈盐酸盐的独特性在于其独特的化学结构,使其能够参与广泛的化学反应和应用。 它的多功能性和反应性使其成为科学研究各个领域的宝贵化合物 .
属性
CAS 编号 |
383193-59-7 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC 名称 |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;/h1-5,7H,6,8,10-12H2;1H |
InChI 键 |
QCXUVUXDZXSSAP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1CC#N)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




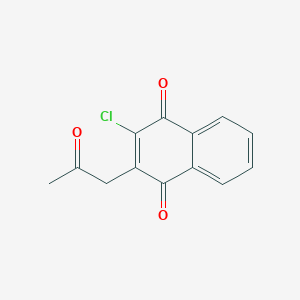


![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)




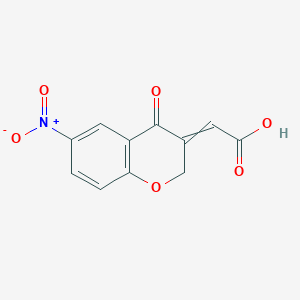
![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)
